molecular formula C13H15FO2 B14795243 Butyl (2E)-3-(4-fluorophenyl)prop-2-enoate

Butyl (2E)-3-(4-fluorophenyl)prop-2-enoate

Cat. No.: B14795243
M. Wt: 222.25 g/mol
InChI Key: IYEAFHBANGFCLU-UHFFFAOYSA-N
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Description

(E)-Butyl 3-(4-fluorophenyl)acrylate is an organic compound with the chemical formula C13H15FO2. It is a derivative of acrylate, characterized by the presence of a butyl group and a 4-fluorophenyl group attached to the acrylate moiety. This compound is typically a colorless to light yellow liquid with a faint fragrance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Butyl 3-(4-fluorophenyl)acrylate can be achieved through various methods. One common approach involves the esterification of (E)-3-(4-fluorophenyl)acrylic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of (E)-Butyl 3-(4-fluorophenyl)acrylate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-Butyl 3-(4-fluorophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acrylate moiety to an alkane.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (E)-3-(4-fluorophenyl)acrylic acid.

    Reduction: Formation of butyl 3-(4-fluorophenyl)propanoate.

    Substitution: Formation of various substituted phenyl acrylates depending on the nucleophile used.

Scientific Research Applications

(E)-Butyl 3-(4-fluorophenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and resins due to its acrylate functionality.

Mechanism of Action

The mechanism of action of (E)-Butyl 3-(4-fluorophenyl)acrylate involves its interaction with specific molecular targets. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate various biochemical pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-fluorophenyl)acrylate
  • Methyl 3-(4-fluorophenyl)acrylate
  • Propyl 3-(4-fluorophenyl)acrylate

Uniqueness

(E)-Butyl 3-(4-fluorophenyl)acrylate is unique due to its specific butyl ester group, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its ethyl and methyl counterparts, the butyl ester may offer different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15FO2

Molecular Weight

222.25 g/mol

IUPAC Name

butyl 3-(4-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C13H15FO2/c1-2-3-10-16-13(15)9-6-11-4-7-12(14)8-5-11/h4-9H,2-3,10H2,1H3

InChI Key

IYEAFHBANGFCLU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=CC1=CC=C(C=C1)F

Origin of Product

United States

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